3-(Benzyloxy)-4-nitrobenzenecarbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

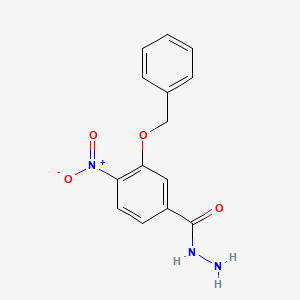

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-3-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-16-14(18)11-6-7-12(17(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDBDVOXWANDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701241646 | |

| Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-04-8 | |

| Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzyloxy 4 Nitrobenzenecarbohydrazide

Strategic Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide, the analysis reveals a logical and efficient synthetic pathway.

The primary disconnection is the amide bond of the hydrazide functional group. This is a reliable disconnection as the formation of hydrazides from esters and hydrazine (B178648) is a well-established and high-yielding reaction known as hydrazinolysis. This step suggests that the immediate precursor is an ester derivative of 3-(Benzyloxy)-4-nitrobenzoic acid, such as the ethyl or methyl ester, and hydrazine.

A second disconnection targets the benzyl (B1604629) ether linkage. Ether bonds are commonly formed via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org This points to 3-hydroxy-4-nitrobenzoic acid (or its ester) and a benzyl halide (e.g., benzyl bromide or benzyl chloride) as the next set of precursors. The SN2 mechanism of this reaction favors primary halides like benzyl bromide, ensuring efficient ether formation. wikipedia.org

Synthesis of Key Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key intermediates, primarily 3-(Benzyloxy)-4-nitrobenzoic acid and its corresponding ester.

Synthesis of 3-Hydroxy-4-nitrobenzoic Acid: A viable route to 3-hydroxy-4-nitrobenzoic acid starts from the inexpensive and commercially available m-cresol (B1676322). The process involves two main steps: nitration and oxidation. google.com First, m-cresol is nitrated to form 5-methyl-2-nitrophenol. Subsequently, the methyl group is oxidized to a carboxylic acid using a potent oxidizing agent like hydrogen peroxide (H₂O₂), yielding 3-hydroxy-4-nitrobenzoic acid. google.com This method provides a practical approach to obtaining this crucial precursor. google.comlookchem.com

Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid and its Ethyl Ester: With 3-hydroxy-4-nitrobenzoic acid in hand, the next step is the benzylation of the phenolic hydroxyl group. This is typically achieved through the Williamson ether synthesis. francis-press.com The reaction involves deprotonating the phenol (B47542) with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of benzyl bromide. francis-press.comfrancis-press.com

Following benzylation, the resulting 3-(Benzyloxy)-4-nitrobenzoic acid is converted to its ethyl ester. A standard method for this transformation is Fischer esterification, where the carboxylic acid is refluxed in absolute ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to drive the equilibrium towards the ester product.

The table below summarizes typical reaction conditions for the synthesis of the ethyl ester intermediate.

Table 1: Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid Ethyl Ester

| Step | Reactants | Reagents & Solvents | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Benzylation | 3-Hydroxy-4-nitrobenzoic acid, Benzyl bromide | K₂CO₃, DMF | 80-90 °C | 4-6 hours | >90% |

| Esterification | 3-(Benzyloxy)-4-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.) | Reflux (~78 °C) | 8-12 hours | ~85-95% |

Optimized Synthetic Routes for this compound

The final step in the synthesis is the conversion of the 3-(Benzyloxy)-4-nitrobenzoic acid ethyl ester to the target carbohydrazide (B1668358) via hydrazinolysis.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Hydrazinolysis is a robust reaction, but its efficiency can be maximized by optimizing key parameters. The reaction is typically performed by heating the ester with hydrazine hydrate (B1144303) in an alcoholic solvent. Ethanol is a common choice as it effectively dissolves the ester and is compatible with the reaction conditions.

The temperature is a critical factor; heating the mixture at reflux ensures a sufficient reaction rate. The reaction time is monitored using techniques like thin-layer chromatography (TLC) to determine the point of complete consumption of the starting ester, which typically occurs within 4 to 8 hours. The molar ratio of reactants is also important; using a slight to moderate excess of hydrazine hydrate helps to drive the reaction to completion. Upon cooling, the solid hydrazide product often crystallizes directly from the reaction mixture, facilitating its isolation.

Evaluation of Catalytic and Reagent Systems

While the direct reaction between an ester and hydrazine hydrate is the most common and straightforward method, alternative approaches exist. For instance, the carboxylic acid can be directly converted to the hydrazide using peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). Another method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with hydrazine. However, the hydrazinolysis of an ester is often preferred due to its simplicity, mild conditions, and high yields without the need for catalysts or expensive coupling reagents. researchgate.net

The table below outlines a comparison of conditions for the hydrazinolysis step.

Table 2: Optimization of Hydrazinolysis for this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Comment |

|---|---|---|---|---|

| Solvent | Ethanol | Methanol (B129727) | Isopropanol | Ethanol and methanol are most common, offering good solubility and appropriate boiling points. |

| Temperature | Room Temp. | 60 °C | Reflux | Refluxing significantly accelerates the reaction, leading to shorter completion times. |

| Hydrazine Hydrate (Equivalents) | 1.1 eq. | 3.0 eq. | 5.0 eq. | An excess (3-5 eq.) ensures complete conversion of the ester and maximizes yield. |

| Reaction Time | 24 hours | 8 hours | 4 hours | Time is dependent on temperature; reflux conditions typically require 4-8 hours. |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis from a small to a larger laboratory scale (e.g., from milligrams to several grams) requires careful consideration of several factors. The reaction can be mildly exothermic, so controlled addition of reagents may be necessary on a larger scale. Efficient stirring is crucial to maintain a homogeneous reaction mixture, especially as the product may precipitate during the reaction.

For the workup, the primary goal is to isolate the pure product and remove any unreacted hydrazine hydrate and other impurities. This is often achieved by pouring the cooled reaction mixture into cold water, which causes the organic hydrazide to precipitate. The solid product is then collected by vacuum filtration and washed thoroughly with water. Purification is typically accomplished by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a high-purity crystalline solid.

Derivatization Chemistry of this compound

The carbohydrazide moiety in this compound is a versatile functional group that serves as a key building block for the synthesis of a wide range of other compounds, particularly various heterocycles. nih.gov

One of the most common derivatization reactions is condensation with aldehydes and ketones. The nucleophilic -NH₂ group of the hydrazide readily reacts with the electrophilic carbonyl carbon of an aldehyde or ketone to form a hydrazone (a type of Schiff base). This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, and proceeds with high yield. researchgate.net

Furthermore, carbohydrazides are valuable precursors for the synthesis of five-membered heterocyclic rings. researchgate.net For example, reaction with carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole-thiones. researchgate.net Similarly, cyclocondensation reactions with other reagents can be employed to construct triazole or pyrazole (B372694) ring systems, highlighting the synthetic utility of the carbohydrazide functional group. researchgate.netajgreenchem.com

The table below provides examples of potential derivatization reactions.

Table 3: Examples of Derivatization Reactions

| Reactant | Reagent(s) | Product Class | Typical Conditions |

|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol, Acetic Acid (cat.) | Hydrazone | Reflux, 2-4 hours |

| Cyclic Ketone (e.g., Cyclohexanone) | Methanol | Hydrazone | Stir at room temp., 6-8 hours |

| Carbon Disulfide (CS₂) | KOH, Ethanol | 1,3,4-Oxadiazole-thione | Reflux, 10-12 hours |

| Phenyl isothiocyanate | Ethanol | Thiosemicarbazide derivative | Reflux, 6 hours |

Table of Compounds

Functionalization Reactions at the Hydrazide Moiety

The hydrazide functional group is a versatile platform for a variety of chemical reactions, primarily through condensation and acylation reactions. These transformations are crucial for the synthesis of a wide array of heterocyclic compounds and other derivatives with potential applications in medicinal and materials chemistry.

One of the most common reactions involving the hydrazide moiety is the formation of Schiff bases through condensation with aldehydes and ketones. ekb.egnih.gov This reaction typically proceeds by heating the hydrazide with the corresponding carbonyl compound in a suitable solvent, often with acid catalysis. semanticscholar.org The resulting N-acylhydrazones are valuable intermediates in organic synthesis. For this compound, this reaction would introduce a new substituent at the terminal nitrogen of the hydrazide, as depicted in the following general scheme:

Scheme 1: General synthesis of Schiff bases from this compound.

| R¹ | R² | Product Name |

| H | Aryl | N'-(Arylmethylene)-3-(benzyloxy)-4-nitrobenzenecarbohydrazide |

| Alkyl | Alkyl | N'-(Dialkylmethylene)-3-(benzyloxy)-4-nitrobenzenecarbohydrazide |

| H | H | N'-Methylene-3-(benzyloxy)-4-nitrobenzenecarbohydrazide |

Furthermore, the hydrazide can undergo acylation reactions with acyl chlorides or anhydrides to yield N,N'-diacylhydrazines. This functionalization can be utilized to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Cyclization reactions of the hydrazide moiety are also of significant interest. For instance, reaction with isocyanates or isothiocyanates can lead to the formation of semicarbazides and thiosemicarbazides, respectively. These intermediates can then be cyclized to form various five-membered heterocycles, such as triazoles and thiadiazoles.

Chemical Transformations Involving the Nitro Group

The nitro group on the benzene (B151609) ring is a strong electron-withdrawing group and a key site for chemical modification, most notably through reduction to an amino group. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic center.

The reduction of the nitro group can be achieved using a variety of reagents and conditions. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate. researchgate.netscirp.org Other reducing agents, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal hydrides, can also be employed.

The resulting 4-amino-3-(benzyloxy)benzenecarbohydrazide is a valuable intermediate for further synthetic elaborations. The newly formed amino group can participate in diazotization reactions, acylation, and the formation of various heterocyclic systems.

Table 1: Potential Reduction Methods for the Nitro Group

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, room temperature | 4-Amino-3-(benzyloxy)benzenecarbohydrazide |

| Sn, HCl | Ethanol, reflux | 4-Amino-3-(benzyloxy)benzenecarbohydrazide |

| Fe, NH₄Cl | Ethanol/Water, reflux | 4-Amino-3-(benzyloxy)benzenecarbohydrazide |

It is important to note that under certain catalytic hydrogenation conditions, cleavage of the benzyloxy group may compete with the reduction of the nitro group. scirp.org Careful selection of the catalyst and reaction conditions is therefore crucial to achieve selective nitro group reduction.

Synthetic Modifications of the Benzyloxy Substituent

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be removed to unveil the free phenol. This deprotection is a key step in the synthesis of various target molecules.

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. youtube.com The process is generally clean and efficient, yielding the debenzylated product and toluene (B28343) as a byproduct. youtube.com

Scheme 2: Debenzylation of this compound.

Alternative methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative cleavage methods have also been developed. For instance, treatment with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be effective for certain substituted benzyl ethers. nih.gov A method for the cleavage of o- and p-nitrobenzyl ethers using aqueous sodium hydroxide (B78521) in methanol has also been reported, which could be relevant given the presence of the nitro group in the target molecule. nih.gov

It is also conceivable to perform electrophilic aromatic substitution on the benzyl ring of the benzyloxy group, although this is less common and would require careful control of reaction conditions to avoid side reactions on the other aromatic ring.

Mechanistic Investigations of Novel Chemical Transformations

The formation of Schiff bases from hydrazides proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine linkage.

The catalytic hydrogenation of a nitro group involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

The mechanism of benzyl ether cleavage by catalytic hydrogenolysis involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene.

Further research into the reactivity of this compound could uncover novel transformations with unique mechanistic pathways, particularly concerning the interplay of the three distinct functional groups within the molecule.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Benzyloxy 4 Nitrobenzenecarbohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

No experimental or theoretical NMR data for 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide has been found in the reviewed literature.

A detailed analysis using multi-dimensional NMR techniques would be necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships of the atoms within the molecule.

COSY (Correlation Spectroscopy): Would reveal the scalar couplings between protons, helping to identify adjacent protons in the aromatic rings and the benzylic methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which is essential for determining the preferred conformation of the molecule, particularly the orientation of the benzyloxy group relative to the benzene (B151609) ring.

Without experimental data, a table of expected chemical shifts and correlations cannot be provided.

Quantitative NMR (qNMR) could be employed to determine the purity of this compound by integrating the signals of the analyte against a certified internal standard of known concentration. This technique would also be valuable for monitoring the progress of the synthesis of the compound, for instance, by observing the disappearance of starting material signals and the appearance of product signals over time. However, no published studies utilizing qNMR for this compound are available.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Experimental FT-IR and Raman spectra for this compound are not available in the public domain. A detailed vibrational analysis would identify the characteristic frequencies associated with the various functional groups present in the molecule.

A table of expected vibrational frequencies based on typical group frequencies is provided below for illustrative purposes, but it must be emphasized that these are not experimentally verified for the title compound.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H (hydrazide) | Stretching | 3200-3400 | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (methylene) | Asymmetric & Symmetric Stretching | 2920-2960 & 2850-2880 | 2920-2960 & 2850-2880 |

| C=O (amide I) | Stretching | 1650-1680 | 1650-1680 |

| N-H (amide II) | Bending | 1515-1550 | Not typically strong |

| C=C (aromatic) | Stretching | 1450-1600 | 1450-1600 |

| NO₂ (nitro) | Asymmetric & Symmetric Stretching | 1500-1560 & 1335-1365 | 1500-1560 & 1335-1365 |

| C-O-C (ether) | Asymmetric & Symmetric Stretching | 1200-1275 & 1020-1075 | 1200-1275 & 1020-1075 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data for this compound has been published. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information.

A plausible fragmentation pathway would likely involve:

Cleavage of the benzylic C-O bond: This would be expected to be a major fragmentation pathway, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a 3-carbohydrazidyl-4-nitrophenoxy radical.

Loss of the hydrazide group: Fragmentation could occur at the C-N bond of the carbohydrazide (B1668358) moiety.

Loss of the nitro group: The loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.

Without experimental data, a detailed fragmentation table cannot be constructed.

Single Crystal X-ray Diffraction Studies

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Such a study would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the hydrazide group and the nitro group.

The molecule this compound is achiral and does not have any stereocenters. Therefore, the determination of absolute and relative stereochemistry is not applicable.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

Following a successful crystallographic study, this subsection would present the precise geometric parameters of the molecule. Interactive data tables would be populated with the experimentally determined bond lengths (in Ångstroms) and bond angles (in degrees) for all non-hydrogen atoms, along with their standard uncertainties. A separate table would detail the key torsion angles that define the molecule's conformation, particularly around the flexible ether linkage, the carbohydrazide group, and the orientation of the nitro group relative to the benzene ring.

Conformational Analysis and Rotational Barriers

This final section would delve into the conformational landscape of this compound. It would discuss the preferred conformation observed in the crystal structure and compare it with computationally predicted low-energy conformers in the gaseous phase or in solution. The discussion would focus on the rotational barriers around key single bonds, such as the C-O bond of the benzyloxy group and the C-N and N-N bonds of the carbohydrazide moiety. These barriers, often calculated using quantum chemical methods, provide insight into the molecule's flexibility and the likelihood of different conformers existing at various temperatures.

The pursuit of the synthesis and detailed structural characterization of this compound would be a valuable contribution to the field of chemical crystallography and structural chemistry. Until such studies are undertaken and their results published, a definitive article on its advanced structural elucidation remains to be written.

Computational Chemistry and Theoretical Modeling of 3 Benzyloxy 4 Nitrobenzenecarbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods are used to determine the optimized geometry, electronic structure, and reactivity parameters of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-to-large-sized molecules. The geometry of this compound is optimized to find its most stable, lowest-energy conformation. This is typically achieved using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-31G+(d,p) or 6-311++G(d,p). banglajol.infonih.gov

The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the phenyl rings, the orientation of the benzyloxy and carbohydrazide (B1668358) groups relative to the nitro-substituted ring, and the intramolecular interactions, such as hydrogen bonding, that stabilize the structure.

Below is a representative table of theoretical structural parameters that would be obtained from a DFT geometry optimization.

| Structural Parameter | Atom(s) Involved | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.245 |

| Bond Length (Å) | N-N (Hydrazide) | 1.398 |

| Bond Length (Å) | C-NO₂ | 1.475 |

| Bond Angle (°) | O-N-O (Nitro) | 124.5 |

| Bond Angle (°) | C-C-N (Hydrazide) | 118.2 |

| Dihedral Angle (°) | C-O-CH₂-Ph | -175.3 |

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. While often less accurate than DFT for many properties due to the lack of electron correlation, they serve as a baseline and are used in more advanced, high-accuracy correlated methods. researchgate.net For a molecule like this compound, ab initio calculations can be employed to compute total energies and electronic properties, often used to validate or compare with DFT results. researchgate.net These methods are computationally intensive but offer a systematic way to improve accuracy by using more sophisticated levels of theory and larger basis sets.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. sci-hub.se A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of electron-withdrawing (nitro) and electron-donating (benzyloxy, hydrazide) groups would significantly influence the energies and spatial distributions of these orbitals.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify chemical behavior.

| Parameter | Formula | Significance | Calculated Value (Illustrative) |

|---|---|---|---|

| EHOMO | - | Electron-donating ability | -6.85 eV |

| ELUMO | - | Electron-accepting ability | -2.40 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and stability | 4.45 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.625 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.225 eV |

| Electrophilicity Index (ω) | μ² / 2η | Electrophilic character | 4.81 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive test charge, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be localized on the highly electronegative oxygen atoms of the nitro and carbonyl groups. nih.govnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H protons of the hydrazide moiety. nih.gov

Neutral Regions (Green): These areas have a near-zero potential and are less reactive, often corresponding to the carbon atoms of the aromatic rings. nih.gov

The MEP map provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. mdpi.comuni-paderborn.de For a molecule with several rotatable bonds like this compound (e.g., around the ether linkage and the hydrazide group), MD simulations can explore the accessible conformational space at a given temperature.

By simulating the molecule's trajectory over nanoseconds, researchers can identify the most populated conformations and the energy barriers between them. Analysis of parameters like the Root Mean Square Deviation (RMSD) can reveal the stability of the molecular structure over the simulation period. researchgate.net This information is crucial for understanding how the molecule's shape might change in different environments, which can influence its biological activity or material properties.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for validating experimental data and assigning spectral features.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds. For this compound, this would predict characteristic peaks for N-H stretching (hydrazide), C=O stretching (carbonyl), and the symmetric/asymmetric stretches of the NO₂ group. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values are highly useful for assigning peaks in experimental spectra, especially for complex molecules.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov This analysis provides the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. This helps identify the nature of electronic transitions, such as π→π* or n→π*.

A comparison of theoretical and experimental (hypothetical) data is often presented in tabular form.

| Spectroscopic Data | Functional Group / Atom | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | 3350 | 3345 |

| IR Frequency (cm⁻¹) | C=O Stretch | 1685 | 1680 |

| ¹H NMR Shift (ppm) | -NH-NH₂ | 8.5, 4.6 | 8.3, 4.5 |

| ¹³C NMR Shift (ppm) | C=O | 165.2 | 164.8 |

| UV-Vis λmax (nm) | π→π* | 315 | 318 |

Computational Studies on Reaction Mechanisms and Transition State Architectures

The intricate interplay of the electron-withdrawing nitro group, the bulky benzyloxy group, and the nucleophilic carbohydrazide moiety in this compound presents a rich landscape for theoretical investigation of its chemical transformations. Computational studies, primarily leveraging Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions involving this molecule, thereby identifying the most plausible mechanistic pathways.

Mechanistic Pathways: Reactions involving the carbohydrazide group, such as condensations with aldehydes or ketones to form hydrazones, or its role in cyclization reactions to form heterocyclic systems, are of significant interest. Theoretical modeling can elucidate the step-by-step mechanism of these transformations. For instance, in a condensation reaction, computational analysis can model the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an electrophile. Subsequent steps, including proton transfers and dehydration, can be meticulously mapped. DFT calculations would be employed to optimize the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.org

Another area of focus is the influence of the nitro and benzyloxy substituents on the reactivity of the aromatic ring. While the nitro group is a strong deactivator and meta-director for electrophilic aromatic substitution, computational models can quantify this effect by calculating the activation energy barriers for substitution at the ortho, meta, and para positions. rsc.org Similarly, for nucleophilic aromatic substitution, where the nitro group acts as a powerful activator, theoretical studies can model the Meisenheimer complex intermediate and the associated transition states, providing a detailed picture of the reaction energetics. mdpi.com

Transition State Architectures: Transition State Theory (TST) forms the bedrock of these computational investigations, positing that the reaction rate is governed by the energy of the transition state structure—the highest point on the minimum energy path from reactants to products. wikipedia.orglibretexts.org For this compound, identifying these transient structures is key to understanding its reactivity.

For example, in the decomposition of the hydrazide moiety, a key reaction in energetic materials, DFT calculations can pinpoint the transition state for N-N bond cleavage. rsc.org The geometry of this transition state, including critical bond lengths and angles, and its associated imaginary vibrational frequency, confirms its nature as a true saddle point on the potential energy surface.

The table below presents hypothetical data for the calculated activation energies (ΔE‡) for two potential reactions involving this compound, illustrating how computational methods can differentiate between competing pathways.

| Reaction Pathway | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Pathway A: Hydrazone Formation | Nucleophilic attack of the terminal hydrazide nitrogen on a model aldehyde (formaldehyde). | 15.7 |

| Pathway B: N-N Bond Homolysis | Initial step of thermal decomposition involving the cleavage of the nitrogen-nitrogen bond in the hydrazide group. | 35.2 |

These hypothetical values suggest that under certain conditions, functionalization via hydrazone formation would be significantly more favorable kinetically than decomposition. Such computational insights are invaluable for guiding synthetic strategies and understanding compound stability.

Structure-Reactivity Relationship Studies via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies employ computational descriptors to correlate a molecule's structure with its chemical reactivity or biological activity. nih.govmdpi.com For this compound, a suite of electronic and topological descriptors can be calculated to predict its behavior in various chemical environments.

Key Computational Descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org For this molecule, the HOMO is likely localized on the carbohydrazide moiety and the benzyloxy oxygen, while the LUMO is expected to be centered on the nitrobenzene (B124822) ring, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. as-proceeding.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the nitro and carbonyl groups. Regions of positive potential (blue) highlight electron-poor areas prone to nucleophilic attack, such as the hydrogens of the hydrazide N-H groups and the aromatic ring carbons ortho and para to the nitro group. ymerdigital.com

Fukui Functions: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions provide a more nuanced, atom-specific picture of reactivity than MEP maps alone.

The following interactive table displays hypothetical values for key computational descriptors for this compound, providing a snapshot of its predicted electronic properties and reactivity profile.

| Descriptor | Definition | Calculated Value | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 eV | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.40 eV | Indicates electron-accepting capability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.45 eV | Reflects chemical stability and low kinetic reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.225 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / 2η | 4.68 eV | Indicates a significant capacity to accept electrons. |

These theoretical descriptors collectively suggest that this compound is a relatively stable molecule with distinct electrophilic and nucleophilic centers, primarily governed by the powerful electron-withdrawing nature of the nitro group and the electron-donating potential of the hydrazide moiety. Such computational analyses are crucial for the rational design of new derivatives with tailored reactivity and for predicting their chemical behavior.

Chemical Reactivity and Functional Potential Based on Molecular Architecture of 3 Benzyloxy 4 Nitrobenzenecarbohydrazide

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly Potential

The molecular structure of 3-(benzyloxy)-4-nitrobenzenecarbohydrazide features several functional groups capable of participating in hydrogen bonding, namely the carbohydrazide (B1668358) group (-CONHNH2), which has both hydrogen bond donors (N-H) and acceptors (C=O), and the nitro group (-NO2), where the oxygen atoms can act as hydrogen bond acceptors. These features suggest a strong potential for the formation of extensive intermolecular hydrogen bonding networks, leading to the self-assembly of supramolecular structures.

In analogous benzohydrazide (B10538) compounds, crystal structures are often stabilized by a variety of hydrogen bonds, including N—H⋯O, O—H⋯N, and C—H⋯O interactions. researchgate.net For instance, in (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide, intermolecular hydrogen bonds link molecules into layers. researchgate.net Similarly, in N′-(3-Hydroxybenzylidene)-4-nitrobenzohydrazide, molecules are linked by strong O—H⋯O and N—H⋯O hydrogen bonds. nih.gov Based on these examples, it can be inferred that the N-H groups of the hydrazide moiety in this compound are likely to form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules, creating robust synthons that can drive the formation of one-dimensional chains or two-dimensional sheets.

Potential Hydrogen Bonding Interactions in this compound:

| Donor Group | Acceptor Group | Potential Interaction Type |

| N-H (hydrazide) | C=O (hydrazide) | Strong, intermolecular |

| N-H (hydrazide) | O-N-O (nitro) | Intermolecular |

| C-H (aromatic) | C=O (hydrazide) | Weak, intermolecular |

| C-H (aromatic) | O-N-O (nitro) | Weak, intermolecular |

Exploration of Chelation Chemistry and Coordination with Metal Centers

The carbohydrazide moiety in this compound presents multiple donor atoms, specifically the carbonyl oxygen and the nitrogen atoms of the hydrazide group, making it a potential chelating ligand for various metal ions. The coordination chemistry of hydrazones, which are derivatives of hydrazides, is well-established, and these compounds are known to form stable complexes with a wide range of transition metals. researchgate.net

The chelation can occur in a bidentate fashion, where both the carbonyl oxygen and the terminal amino nitrogen coordinate to the metal center, forming a stable five-membered ring. The specific coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the pH of the medium. In some cases, deprotonation of the hydrazide N-H group can occur, leading to the formation of anionic ligands that form even more stable complexes.

The presence of the nitro and benzyloxy substituents on the benzene (B151609) ring can modulate the electron density of the carbohydrazide group, thereby influencing its coordination ability. The electron-withdrawing nature of the nitro group would decrease the basicity of the donor atoms, which might affect the stability of the resulting metal complexes. Conversely, the electronic effects of the benzyloxy group could also play a role. The coordination of this compound to metal centers could lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers with interesting structural and functional properties.

Potential Coordination Sites for Metal Ions:

| Functional Group | Donor Atom(s) | Potential Coordination Mode |

| Carbohydrazide | Carbonyl Oxygen (O) | Monodentate or Bridging |

| Carbohydrazide | Hydrazine (B178648) Nitrogens (N) | Bidentate (chelation) |

Utility as a Versatile Synthetic Building Block in Complex Chemical Synthesis

Nitro compounds are recognized as valuable and versatile building blocks in organic synthesis due to the reactivity of the nitro group and its ability to be transformed into a variety of other functional groups. frontiersin.orgfrontiersin.orgnih.gov The title compound, this compound, is no exception and offers several avenues for synthetic exploitation.

The carbohydrazide moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are themselves important intermediates in the synthesis of various heterocyclic compounds and can also serve as ligands in coordination chemistry.

The nitro group is a key functional handle. It can be readily reduced to an amino group, which opens up a wide range of subsequent transformations, such as diazotization followed by substitution, or acylation to form amides. This provides a pathway to a diverse array of substituted aromatic compounds that might be of interest in medicinal chemistry or materials science.

Furthermore, the benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. The presence of multiple reactive sites allows for a stepwise and controlled functionalization of the molecule, making it a useful scaffold for the construction of more complex molecular architectures. Organic building blocks are fundamental components for the modular assembly of complex molecules. sigmaaldrich.com

Potential Synthetic Transformations:

| Functional Group | Reagents/Conditions | Product Functional Group |

| Carbohydrazide | Aldehydes/Ketones | Hydrazone |

| Nitro Group | Reducing agents (e.g., Sn/HCl, H2/Pd) | Amino Group |

| Benzyloxy Group | Hydrogenolysis (e.g., H2/Pd) | Hydroxyl Group |

Role as a Precursor for Advanced Organic Materials

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of advanced organic materials with tailored properties. The field of materials science often utilizes molecules with specific electronic and structural features to create functional materials.

The presence of the nitro group, a strong electron-withdrawing group, coupled with the benzyloxy-substituted aromatic ring, can lead to interesting optical and electronic properties. For instance, similar nitro-substituted hydrazone derivatives have been investigated for their nonlinear optical (NLO) properties.

Furthermore, the ability of the carbohydrazide moiety to act as a ligand for metal ions, as discussed in section 5.2, opens the possibility of using this molecule as a building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The functional groups on the organic linker can be used to tune the properties of the MOF.

The rigid aromatic core and the potential for strong intermolecular interactions also suggest that derivatives of this compound could exhibit liquid crystalline behavior. The benzyloxy group is a common feature in many liquid crystal molecules.

Analysis of Chemical Stability under Various Environmental Conditions

The chemical stability of this compound is determined by the resilience of its constituent functional groups to various environmental factors such as pH, temperature, and light.

The carbohydrazide linkage is essentially an amide bond and can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 3-(benzyloxy)-4-nitrobenzoic acid and hydrazine. The rate of hydrolysis would be dependent on the pH and temperature of the environment.

Nitroaromatic compounds can exhibit sensitivity to light and may undergo photochemical reactions. The stability of the nitro group can also be affected by strong reducing or oxidizing conditions. Under reducing conditions, the nitro group can be converted to an amino group, while harsh oxidizing conditions could potentially lead to degradation of the aromatic ring.

The benzyloxy group is generally stable under many conditions but can be cleaved by hydrogenolysis, as mentioned earlier. High temperatures could lead to thermal decomposition of the molecule, with the specific degradation pathway being dependent on the weakest bonds in the structure.

Summary of Potential Stability Issues:

| Condition | Potential Degradation Pathway |

| Acidic/Basic pH | Hydrolysis of the carbohydrazide linkage |

| UV/Visible Light | Photochemical degradation of the nitroaromatic system |

| Reducing Agents | Reduction of the nitro group |

| High Temperature | Thermal decomposition |

Future Research Trajectories and Interdisciplinary Outlook for 3 Benzyloxy 4 Nitrobenzenecarbohydrazide

Development of Green Chemistry Approaches for its Synthesis

The future synthesis of 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Traditional synthetic routes for carbohydrazide (B1668358) derivatives often involve hazardous reagents and solvents. ajgreenchem.com Future research is anticipated to focus on developing more benign and efficient alternatives.

Key areas of investigation could include:

Solvent-Free and Aqueous Synthesis: Exploring the feasibility of conducting the synthesis in water or under solvent-free conditions. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Solvent-free reactions, often facilitated by techniques such as grinding or microwave irradiation, can significantly reduce waste. egranth.ac.inresearchgate.net

Catalyst-Free Methodologies: Developing synthetic protocols that eliminate the need for catalysts, particularly those based on heavy metals. nih.gov Catalyst-free approaches simplify purification processes and avoid contamination of the final product. nih.gov

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate reaction times and improve energy efficiency compared to conventional heating methods. egranth.ac.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Prospective Green Chemistry Metrics for the Synthesis of this compound

| Synthesis Parameter | Conventional Method (Illustrative) | Prospective Green Method | Potential Improvement |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | Water or Solvent-Free | Elimination of toxic organic solvent |

| Catalyst | Strong Acid/Base | Catalyst-Free/Organocatalyst | Avoidance of corrosive and hazardous catalysts |

| Energy Source | Conventional Heating | Microwave Irradiation | Reduced reaction time and energy consumption |

| Atom Economy | Moderate | High | Increased efficiency and reduced waste |

Advanced Time-Resolved Spectroscopic Probes of Reaction Intermediates

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Time-resolved spectroscopy offers powerful tools to study the dynamics of chemical reactions on timescales ranging from femtoseconds to microseconds. nih.govwikipedia.org

Future research in this area could involve:

Transient Absorption Spectroscopy: This technique can be employed to detect and characterize short-lived intermediates, such as radicals or excited states, that may form during the synthesis or photochemical reactions of the compound. acs.org Given the presence of the nitroaromatic chromophore, the molecule is likely to have interesting photochemical pathways. nih.gov

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information about transient species, allowing for a more detailed understanding of their bonding and geometry. researchgate.net

Femtosecond Spectroscopy: The study of nitroaromatic compounds has revealed the importance of ultrafast intersystem crossing and internal conversion pathways. acs.orgrsc.org Femtosecond spectroscopy could be used to probe these initial photochemical events in this compound. nih.gov

These advanced spectroscopic techniques will be instrumental in constructing a comprehensive picture of the reaction dynamics and photophysics of this molecule. optica.org

Integration with Machine Learning for Predictive Chemical Design

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. beilstein-journals.orgresearchgate.net Integrating ML into the study of this compound can accelerate the discovery of its potential applications.

Prospective ML applications include:

Property Prediction: Developing ML models to predict various properties of this compound and its derivatives, such as solubility, reactivity, and biological activity. researchgate.net

Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions for the synthesis of the compound, leading to higher yields and purity. beilstein-journals.orgchemrxiv.org

Generative Models for Novel Derivatives: Employing generative deep learning models to design new derivatives of this compound with enhanced properties for specific applications, such as drug discovery or materials science. acs.orgfrontiersin.org

The general workflow for integrating machine learning in the design of novel derivatives is outlined in Table 2.

Table 2: Machine Learning Workflow for Designing Novel Derivatives

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Data Collection | Gather data on known carbohydrazide derivatives and their properties. | Chemical databases (e.g., Reaxys, SciFinder) |

| 2. Model Training | Train a machine learning model to learn the relationship between molecular structure and properties. | Deep neural networks, graph neural networks |

| 3. Molecular Generation | Use a generative model to propose new molecular structures with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |

| 4. In Silico Screening | Predict the properties of the generated molecules using the trained model. | QSAR models, docking simulations |

| 5. Synthesis & Testing | Synthesize and experimentally validate the most promising candidates. | Laboratory synthesis and characterization |

Exploration of Novel Chemical Reactivities in Unconventional Media

The use of unconventional reaction media, such as deep eutectic solvents (DESs) and ionic liquids (ILs), can offer significant advantages over traditional organic solvents, including enhanced reaction rates, improved selectivity, and easier product isolation. researchgate.netmagtech.com.cnmdpi.com Investigating the reactivity of this compound in these media could unveil novel chemical transformations.

Future research could focus on:

Reactions in Deep Eutectic Solvents: DESs are mixtures of hydrogen bond donors and acceptors that are liquid at low temperatures. rsc.org They are often biodegradable, non-toxic, and inexpensive. x-mol.com Studying the reactivity of this compound in various DES formulations could lead to new synthetic methodologies. researchgate.net

Transformations in Ionic Liquids: Ionic liquids are salts with melting points below 100 °C. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive media for a wide range of chemical reactions.

Catalytic Activity of the Medium: In some cases, the unconventional solvent itself can act as a catalyst, simplifying the reaction setup. x-mol.com

The choice of unconventional solvent can be tailored to the specific reaction being investigated, potentially leading to greener and more efficient chemical processes.

Collaborative Research at the Interface of Organic and Materials Chemistry

The functional groups present in this compound make it a promising building block for the creation of novel hybrid materials. solubilityofthings.com Collaborative research between organic chemists and materials scientists will be key to exploring these possibilities.

Potential areas for interdisciplinary research include:

Synthesis of Hybrid Organic-Inorganic Materials: Incorporating this compound into inorganic matrices, such as silica (B1680970) or titania, using sol-gel methods could lead to new materials with tailored optical, electronic, or catalytic properties. ias.ac.inmdpi.comnih.govmdpi.com

Development of Functional Polymers: The carbohydrazide moiety can be used as a reactive handle to polymerize or graft the molecule onto polymer backbones, creating functional materials for various applications.

Surface Functionalization: The molecule could be used to functionalize the surfaces of nanomaterials, such as nanoparticles or carbon nanotubes, to impart specific properties or to facilitate their dispersion in different media. researchgate.netaip.orgmdpi.com

Such collaborations have the potential to bridge the gap between molecular design and macroscopic material properties, leading to the development of advanced materials with novel functionalities. hilarispublisher.com

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide?

Answer:

The synthesis typically involves sequential functionalization of a benzaldehyde or benzoic acid precursor. For example:

Benzyloxy introduction : Protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH in DMF) .

Nitration : Controlled nitration at the para position using HNO₃/H₂SO₄ to avoid over-nitration.

Carbohydrazide formation : Reaction of the carboxylic acid derivative with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol.

Key challenges include maintaining regioselectivity during nitration and avoiding hydrolysis of the benzyloxy group. Reaction progress is monitored via TLC or HPLC, with purification via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can reaction conditions be optimized to minimize byproducts like over-nitrated isomers or hydrolyzed intermediates?

Answer:

Byproduct formation is addressed through:

- Temperature control : Nitration at 0–5°C reduces electrophilic substitution at unintended positions .

- Solvent selection : Use of aprotic solvents (e.g., DCM) during benzylation minimizes hydrolysis .

- Stoichiometric precision : Excess hydrazine (1.5–2.0 equiv.) ensures complete carbohydrazide formation, while avoiding side reactions like self-condensation.

Advanced characterization (e.g., LC-MS) identifies impurities, and computational tools (DFT) predict reactive sites to refine synthetic pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms benzyloxy protons (δ 4.8–5.2 ppm) and nitro group deshielding effects (δ 8.2–8.6 ppm for aromatic protons).

- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹) and NH stretching (~3300 cm⁻¹).

- Mass spectrometry : Molecular ion peak ([M+H]⁺) validates molecular weight, while fragmentation patterns confirm structural integrity.

- X-ray crystallography (if crystalline): Resolves bond lengths/angles, particularly hydrogen-bonding networks between hydrazide NH and nitro O .

Advanced: How do lattice energy calculations and DFT studies enhance structural interpretation?

Answer:

Lattice energy calculations (e.g., using PIXEL method) quantify intermolecular interactions (e.g., N–H···O hydrogen bonds), which stabilize the crystal structure. DFT studies (B3LYP/6-31G*) model electronic environments, predicting reactivity at specific sites (e.g., nitro group’s electron-withdrawing effect on the hydrazide moiety). These tools resolve discrepancies between experimental and theoretical data, such as unexpected tautomerization or conformational flexibility .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential mutagenicity (similar to benzyl chloride derivatives) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂) at –20°C to prevent decomposition. DSC data indicates thermal instability above 80°C .

- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .

Advanced: How can Ames testing and mutagenicity assays inform risk mitigation strategies?

Answer:

Ames II testing (TA98/TA100 strains) evaluates frameshift/base-pair mutations. For this compound, mutagenicity is comparable to benzyl chloride but lower than other anomeric amides. Mitigation includes:

- Substitution : Replacing the nitro group with less electrophilic substituents (e.g., methoxy).

- Encapsulation : Using cyclodextrins or liposomes to reduce direct DNA interaction.

- Dose optimization : Establishing NOAEL (no-observed-adverse-effect-level) via in vivo assays .

Basic: What are potential research applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial agents : Nitro groups enhance redox activity, disrupting microbial electron transport chains.

- Enzyme inhibition : Hydrazide moieties chelate metal ions in catalytic sites (e.g., urease or carbonic anhydrase).

- Prodrug design : Nitro reduction to amine enables targeted drug activation .

Advanced: How can structural modifications improve bioavailability while retaining activity?

Answer:

- Lipophilicity adjustment : Introducing alkyl chains or fluorinated groups (e.g., CF₃) enhances membrane permeability.

- Protecting groups : Temporary benzyloxy masking improves solubility during synthesis.

- Co-crystallization : With co-formers (e.g., succinic acid) to stabilize polymorphs for controlled release .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Metabolite profiling : LC-HRMS identifies active metabolites vs. parent compound contributions.

- Computational validation : Molecular docking (AutoDock Vina) correlates bioactivity with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.